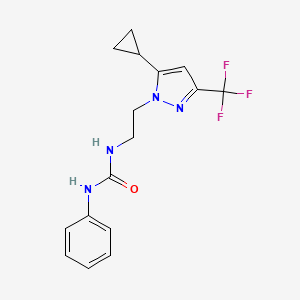

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Beschreibung

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a synthetic organic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 2. The pyrazole moiety is linked via an ethyl chain to a phenylurea group.

The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the cyclopropyl substituent may influence steric interactions and conformational flexibility . The urea linker is a common pharmacophore in kinase inhibitors and agrochemicals, enabling strong hydrogen-bonding interactions with biological targets .

Eigenschaften

IUPAC Name |

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c17-16(18,19)14-10-13(11-6-7-11)23(22-14)9-8-20-15(24)21-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRMDTGEEVFXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves multi-step reactions combining cyclopropyl, trifluoromethyl, and pyrazole derivatives with phenylurea. Key steps include:

Formation of the Pyrazole Ring: : This step involves cyclization reactions often initiated by hydrazine derivatives reacting with diketone compounds.

Introduction of the Cyclopropyl Group: : A cyclopropanation reaction is typically employed using diazo compounds in the presence of transition metal catalysts.

Incorporation of the Trifluoromethyl Group: : This step generally uses trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3SiMe3) under basic conditions.

Urea Formation: : The final step is the reaction between an isocyanate and an amine to form the urea linkage under controlled temperatures.

Industrial Production Methods

On an industrial scale, these steps are optimized for yield and purity, incorporating high-throughput techniques such as:

Flow Chemistry: : For continuous and efficient synthesis.

Catalytic Systems: : To enhance reaction rates and selectivity.

Purification Processes: : Including crystallization, distillation, and chromatographic techniques to ensure high-purity final products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, such as:

Oxidation: : Leading to the formation of oxo derivatives under conditions like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: : Using reducing agents such as lithium aluminium hydride (LiAlH4) to produce amine derivatives.

Substitution: : Nucleophilic substitution (S_N1 and S_N2) reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Substituents: : Alkyl halides, aryl halides under basic or acidic conditions.

Major Products

Oxidation Products: : Compounds with oxo functionalities.

Reduction Products: : Amine derivatives.

Substitution Products: : Molecules with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

This compound holds significant promise across various domains due to its diverse chemical profile:

In Chemistry: : As a ligand in coordination chemistry and a building block in organic synthesis.

In Biology: : For studying enzyme inhibition and as a tool in biochemical assays.

In Medicine:

In Industry: : Use as a specialty chemical in materials science and agrochemicals.

Wirkmechanismus

The biological mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors:

Binding: : The compound binds to active sites of enzymes or receptors, modulating their activity.

Pathways: : It affects cellular pathways, potentially leading to therapeutic effects or biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogs

Key Observations :

Key Observations :

- The target compound’s synthesis likely parallels methods for pyrazole-acid derivatives (), but the urea coupling step may require specialized reagents (e.g., carbodiimides) .

- Fluconazole-based syntheses () emphasize thioether linkages, which are absent in the target compound.

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The cyclopropyl and CF₃ groups likely improve stability against oxidative metabolism compared to non-halogenated analogs .

Biologische Aktivität

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₁₈F₃N₃O

- Molecular Weight : 357.36 g/mol

The presence of the trifluoromethyl group and the cyclopropyl moiety contributes to its unique pharmacological properties.

Research indicates that compounds in the pyrazole class, including 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea, exhibit various biological activities:

- Antibacterial Activity :

-

Inhibition of Enzymatic Activity :

- The compound has demonstrated inhibitory activity against specific enzymes involved in inflammatory pathways, such as p38 MAPK. For instance, derivatives have shown IC50 values in the low nanomolar range (13 nM for some variants), indicating potent inhibition of TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells .

- Effects on Neutrophil Migration :

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Pyrazolyl-Ureas : A review highlighted that pyrazolyl ureas could serve as effective scaffolds for developing new antibacterial agents. The study emphasized structure-activity relationships that enhance bioactivity against bacterial strains .

- VEGFR Inhibition : Research into related pyrazole compounds indicated promising activity as VEGFR inhibitors, which are crucial in cancer therapy due to their role in angiogenesis. Some derivatives showed better antiproliferative activity than established drugs like sorafenib .

Data Summary

The following table summarizes key biological activities and findings associated with 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.